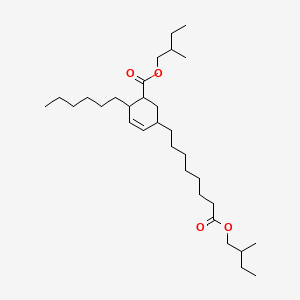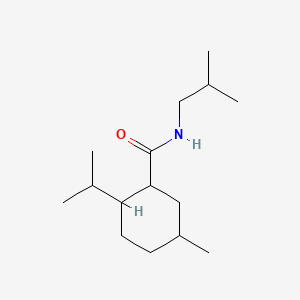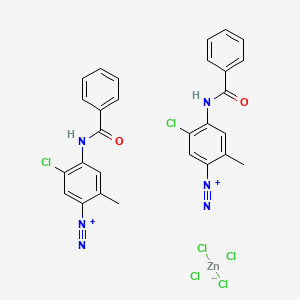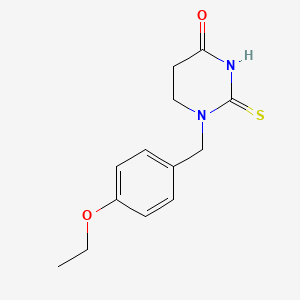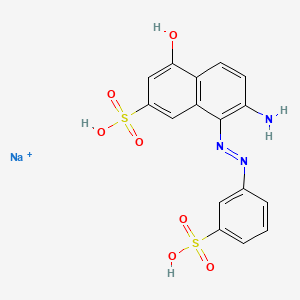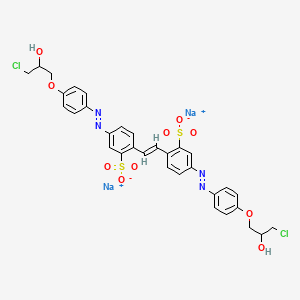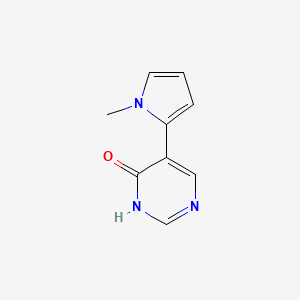
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- is a heterocyclic compound that features a pyrimidinone ring fused with a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- can be achieved through several synthetic routes. One common method involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione under solvent-free conditions at elevated temperatures . This reaction typically proceeds with high yield and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidinone compounds.
科学的研究の応用
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrrole-2-carboxylic acid: Similar in structure but lacks the pyrimidinone ring.
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: Contains a cyano group and boronic acid functionality, offering different reactivity and applications.
1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-ylacetic acid: Features a benzoyl group, providing unique chemical properties.
Uniqueness
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
153004-44-5 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
5-(1-methylpyrrol-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N3O/c1-12-4-2-3-8(12)7-5-10-6-11-9(7)13/h2-6H,1H3,(H,10,11,13) |
InChIキー |
LDUAOQQTLBZURY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2=CN=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


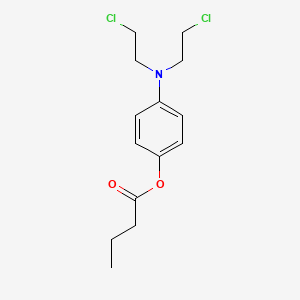
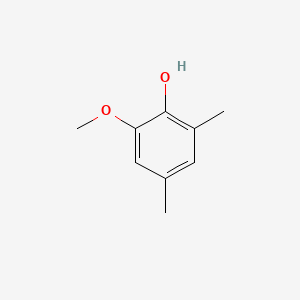
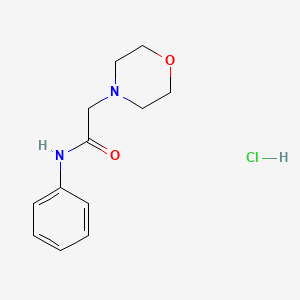

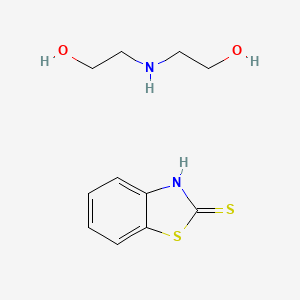


![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
